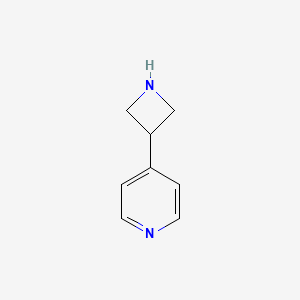

4-(Azetidin-3-yl)pyridine

Description

Historical Trajectory and Significance of Azetidine (B1206935) and Pyridine (B92270) Heterocycles in Chemical Biology

The journey to understanding the importance of the 4-(Azetidin-3-yl)pyridine scaffold begins with an appreciation of its components. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, has been a cornerstone of medicinal chemistry for over a century. nih.gov Its presence in numerous natural products, pharmaceuticals, and agrochemicals underscores its versatility. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts basicity, which can enhance the pharmacokinetic properties of drug candidates. nih.gov

Azetidines, four-membered saturated nitrogen-containing heterocycles, have a more recent but equally impactful history. nih.gov Initially, their strained ring system was perceived as a synthetic challenge. However, this inherent strain is now recognized as a key feature, driving unique reactivity that can be harnessed in organic synthesis. rsc.org The azetidine moiety is found in a number of natural products and has been incorporated into various biologically active compounds, demonstrating a wide range of pharmacological activities. nih.gov The development of efficient synthetic methods to access functionalized azetidines has further propelled their use in drug discovery. nih.govrsc.org

Rationale for Comprehensive Academic Investigation of this compound and its Structural Analogs

The academic investigation into this compound and its analogs is predicated on several key scientific principles. A primary driver is the concept of bioisosterism , where one functional group is replaced by another with similar physical or chemical properties to enhance a desired biological activity or to improve pharmacokinetic parameters. nih.govsemanticscholar.org The azetidine ring, with its three-dimensional structure, is often considered a saturated bioisostere of a phenyl or other aromatic rings, a strategy employed to "escape from flatland" and improve properties like solubility and metabolic stability. tcichemicals.com In the context of this compound, the azetidine moiety can be seen as a non-classical bioisostere for various groups, offering a novel chemical space for drug design.

Furthermore, the combination of the electron-deficient pyridine ring and the saturated, strained azetidine ring creates a unique electronic and steric environment. This juxtaposition of properties can lead to novel interactions with biological targets. Research into related structures, such as 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one and 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines, has demonstrated significant biological activity, providing a strong rationale for the systematic exploration of the this compound core. researchgate.net The synthesis and evaluation of analogs, such as 3-(Pyridine-3-yl)-2-Oxazolidinone derivatives, have shown promising antibacterial activity, further justifying the focus on this scaffold. nih.gov

The investigation of structural analogs allows for a systematic exploration of the structure-activity relationship (SAR). By modifying substituents on either the azetidine or pyridine ring, researchers can fine-tune the compound's properties to optimize its interaction with a specific biological target. This systematic approach is fundamental to modern drug discovery and provides a clear rationale for the comprehensive academic investigation of this compound class.

Role of Azetidinyl-Pyridine Systems as Key Pharmacophores and Building Blocks in Advanced Organic Synthesis

The azetidinyl-pyridine scaffold serves a dual purpose in the advancement of chemical science: it acts as a pharmacophore in its own right and as a versatile building block for the synthesis of more complex molecules.

As a pharmacophore, the essential structural features required for biological activity, the azetidinyl-pyridine system presents a unique spatial arrangement of hydrogen bond donors and acceptors, along with a defined conformational rigidity imparted by the azetidine ring. This can lead to high-affinity and selective binding to biological targets. The pyridine nitrogen offers a key interaction point, while the azetidine ring and its substituents can be tailored to fit into specific binding pockets. For instance, derivatives of pyrazolo[3,4-b]pyridine have been synthesized and evaluated as potent inhibitors of Tropomyosin receptor kinases (TRKs), demonstrating the potential of pyridine-based scaffolds in targeting specific enzymes. rsc.orgnih.gov

In the realm of organic synthesis, this compound is a valuable building block. The pyridine ring can undergo a variety of chemical transformations, including electrophilic and nucleophilic substitutions, allowing for the introduction of diverse functional groups. nih.govyoutube.com The azetidine ring, with its inherent ring strain, can participate in ring-opening reactions, providing access to a range of linear and cyclic amine derivatives. rsc.org The presence of functional handles on both rings allows for the construction of complex molecular architectures through cross-coupling and other modern synthetic methodologies. The development of synthetic routes to fused pyridine building blocks further expands the utility of such systems in creating chemical libraries for high-throughput screening. whiterose.ac.uk

Below is a table summarizing the key attributes of the azetidine and pyridine moieties that contribute to the significance of the this compound scaffold.

| Heterocycle | Key Attributes in Chemical Biology and Synthesis |

| Azetidine | Three-dimensional structure, acts as a saturated bioisostere, inherent ring strain enabling unique reactivity, serves as a versatile building block for polyamines. rsc.orgtcichemicals.comrsc.org |

| Pyridine | Aromatic character, hydrogen bond acceptor capability, tunable basicity, versatile scaffold for functionalization, common pharmacophore in approved drugs. nih.govyoutube.com |

Structure

3D Structure

Propriétés

IUPAC Name |

4-(azetidin-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-3-9-4-2-7(1)8-5-10-6-8/h1-4,8,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTRJQSTTCLCTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Azetidin 3 Yl Pyridine and Its Advanced Analogs

Strategic Approaches to the 4-(Azetidin-3-yl)pyridine Core Synthesis

The construction of the this compound scaffold involves two key processes: the formation of the azetidine (B1206935) ring and the linkage of this ring to the pyridine (B92270) moiety. These can be achieved through various strategic approaches.

Cyclization Reactions for Azetidine Ring Formation

The synthesis of the azetidine ring is a critical step and can be accomplished through several cyclization methods.

Reductive Cyclization of Halogenated Imines in Azetidine Synthesis

One established method for forming the azetidine ring is through the reductive cyclization of β-haloalkylimines. magtech.com.cn This approach involves the formation of an imine from a β-haloamine, followed by an intramolecular cyclization reaction, often promoted by a reducing agent. The versatility of this method allows for the introduction of various substituents on the azetidine ring.

Intramolecular Palladium(II)-Catalyzed C(sp³)–H Amination for Azetidine Synthesis

A more modern and efficient approach involves the use of palladium catalysis. Specifically, intramolecular C(sp³)–H amination has emerged as a powerful tool for azetidine synthesis. organic-chemistry.orgacs.orgnih.gov This method utilizes a palladium catalyst to facilitate the formation of a carbon-nitrogen bond by activating a typically unreactive C-H bond. organic-chemistry.orgacs.org The use of a directing group, such as a picolinamide (B142947) (PA) group, can control the regioselectivity of the C-H activation, leading to the desired azetidine ring with high efficiency. organic-chemistry.orgnih.gov Research has demonstrated the synthesis of azetidines from γ-C(sp³)–H bonds of picolinamide-protected amines through a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org This method is notable for its use of low catalyst loading and inexpensive reagents under convenient operating conditions. organic-chemistry.orgacs.orgnih.gov

Strain-Driven Synthesis in Four-Membered Heterocycles

The inherent ring strain of azetidines, with a ring-strain energy of approximately 25.2 kcal mol⁻¹, is a significant factor in their synthesis and reactivity. researchgate.net This strain can be harnessed in synthetic strategies. Strain-release-driven methods, such as those involving the ring-opening of highly strained precursors like azabicyclo[1.1.0]butanes, offer a rapid and modular approach to constructing functionalized azetidines. nih.govbris.ac.uk This strategy leverages the release of ring strain to drive the reaction forward, enabling the formation of diverse azetidine structures. nih.govbris.ac.uk

Linkage Strategies for Pyridine-Azetidine Core Assembly

Once the azetidine ring is formed, or concurrently with its formation, it must be linked to the pyridine ring at the 4-position. This can be achieved through several coupling strategies.

One common approach involves the reaction of a pre-formed 3-substituted azetidine derivative, such as 3-iodoazetidine (B8093280), with an appropriate pyridine-containing coupling partner. For instance, a Hiyama cross-coupling reaction between 3-iodoazetidine and an arylsilane derivative of pyridine can be employed. organic-chemistry.org

Alternatively, nucleophilic substitution reactions can be utilized. A 3-aminoazetidine derivative can displace a leaving group on a pyridine ring, a strategy used in the synthesis of various biologically active compounds. google.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also powerful tools for linking the two heterocyclic rings. mdpi.comresearchgate.net In this case, a boronic acid or ester derivative of one ring is coupled with a halide or triflate derivative of the other in the presence of a palladium catalyst and a suitable ligand. mdpi.comresearchgate.net

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the exploration of structure-activity relationships in drug discovery programs. Substituents can be introduced on either the pyridine or the azetidine ring.

Methods for synthesizing substituted pyridines are numerous and include multicomponent reactions and ring remodeling strategies. nih.govresearchgate.netwhiterose.ac.ukrsc.org For example, a ring cleavage and rearrangement of (aza)indole skeletons can provide access to highly functionalized pyridines that can then be coupled to the azetidine ring. nih.govresearchgate.net

Substitution on the azetidine ring can be achieved during its synthesis or by functionalization of the pre-formed ring. The use of substituted precursors in the cyclization reactions described in section 2.1.1 allows for the direct incorporation of substituents. For instance, in the palladium-catalyzed C-H amination, the choice of the starting amine dictates the substitution pattern of the resulting azetidine. organic-chemistry.org

Table 1: Summary of Synthetic Methodologies

| Methodology | Key Features | Reference(s) |

|---|---|---|

| Reductive Cyclization of Halogenated Imines | Utilizes β-haloalkylimines and a reducing agent. | magtech.com.cn |

| Intramolecular Palladium(II)-Catalyzed C(sp³)–H Amination | Employs a palladium catalyst and a directing group for regioselective C-N bond formation. | organic-chemistry.orgacs.orgnih.gov |

| Strain-Driven Synthesis | Leverages the ring strain of precursors like azabicyclo[1.1.0]butanes. | nih.govbris.ac.uk |

| Hiyama Cross-Coupling | Couples 3-iodoazetidine with a pyridine-arylsilane. | organic-chemistry.org |

| Nucleophilic Substitution | Involves the reaction of a 3-aminoazetidine with a substituted pyridine. | google.com |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling of boronic acid/ester and halide/triflate derivatives. | mdpi.comresearchgate.net |

| Multicomponent Reactions for Pyridine Synthesis | Provides access to diversely substituted pyridines. | nih.govwhiterose.ac.ukrsc.org |

Functionalization of the Azetidine Nitrogen and Ring Positions

The functionalization of the azetidine ring, a four-membered nitrogen-containing heterocycle, is a key strategy for creating diverse analogs. The reactivity of azetidines is influenced by their significant ring strain, making them unique building blocks in organic synthesis. rsc.org

The nitrogen atom of the azetidine ring can be readily functionalized through various reactions. For instance, acylation of the azetidine nitrogen using reagents like oxolane-3-carbonyl chloride is a common method. This reaction is often carried out under Schotten-Baumann conditions. Another approach involves the alkylation of the azetidine nitrogen.

Functionalization at other positions of the azetidine ring is also crucial for generating structural diversity. The introduction of substituents at the C3 position is of particular interest. One method to achieve this is through the intramolecular aminolysis of 3,4-epoxy amines, catalyzed by lanthanide triflates such as La(OTf)₃, which yields azetidines with a hydroxyl group at the C3 position. frontiersin.org This method is notable for its high regioselectivity and tolerance of various functional groups. frontiersin.org

Table 1: Examples of Azetidine Functionalization Reactions

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Acylation | Oxolane-3-carbonyl chloride, Schotten-Baumann conditions | N-Acyl group |

| Alkylation | Alkyl halides, base | N-Alkyl group |

| Intramolecular Aminolysis | La(OTf)₃, refluxing DCE | C3-Hydroxyl group |

Functionalization of the Pyridine Ring for Diversification

The pyridine ring offers multiple sites for functionalization, allowing for the synthesis of a wide array of derivatives. Direct C-H functionalization of pyridines is a powerful tool, though it can be challenging due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom. researchgate.netnih.gov

Selective functionalization at the 4-position of the pyridine ring is a key objective. digitellinc.com One approach involves the use of strong bases with low Lewis acidity to deprotonate the C4-H bond, which is relatively acidic. digitellinc.com This allows for the introduction of various substituents at this position. Another strategy is the use of heterocyclic phosphonium (B103445) salts as intermediates, which can then undergo reactions with nucleophiles or transition-metal cross-couplings to form C-O, C-S, C-N, and C-C bonds at the 4-position. researchgate.net

Stereoselective Synthesis of Azetidinylpyridine Scaffolds

The synthesis of enantiomerically pure azetidinylpyridine scaffolds is critical for developing drugs with specific biological activities. One established method for achieving stereoselectivity is through the use of chiral starting materials. For example, enantiomerically pure aziridine-2-methanols can be converted to chiral oxazolidinones in a single step with high yields. nih.gov These oxazolidinones can then serve as precursors for the synthesis of chiral azetidine derivatives.

Another approach involves asymmetric catalysis. For instance, the asymmetric intramolecular aza-Michael reaction (IMAMR) is a valuable strategy for creating heterocycles with nitrogen-substituted stereocenters. researchgate.net This method has been widely applied in the total synthesis of natural products and other biologically active molecules. researchgate.net

Advanced and Novel Synthetic Routes

Recent advancements in synthetic organic chemistry have led to the development of more efficient and versatile methods for constructing azetidinylpyridine frameworks.

Aza-Michael Addition in Azetidinylpyridine Synthesis

The aza-Michael addition, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful C-N bond-forming reaction. mdpi.com This strategy has been employed for the synthesis of various N-heterocyclic derivatives. mdpi.com A notable application is the reaction of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetate, which is formed from N-Boc-azetidin-3-one via a Horner-Wadsworth-Emmons reaction. mdpi.com This aza-Michael addition yields functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.com The reaction can be catalyzed by bases such as DBU and is often carried out in solvents like acetonitrile. mdpi.com

This method has been successfully applied to a range of nitrogen nucleophiles, including pyrazoles, imidazoles, and benzotriazoles, demonstrating its versatility. mdpi.comnih.gov

Coupling Reactions (e.g., Suzuki-Miyaura Cross-Coupling for Azetidine Hybrid Compounds)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates. libretexts.org This reaction is particularly useful for creating biaryl structures and has been adapted for the synthesis of complex molecules, including those containing azetidine and pyridine rings. nih.govorganic-chemistry.org

For instance, brominated pyrazole-azetidine hybrids can undergo Suzuki-Miyaura cross-coupling with various boronic acids to introduce a wide range of substituents, leading to the diversification of the final compounds. mdpi.com The development of highly active palladium catalysts with bulky phosphine (B1218219) ligands has expanded the scope of this reaction to include challenging substrates like heteroaryl halides and boronic acids. organic-chemistry.orgmit.edu

Table 2: Suzuki-Miyaura Cross-Coupling for Azetidine Hybrid Compounds

| Azetidine Substrate | Coupling Partner | Catalyst System | Product Type |

| Brominated pyrazole-azetidine hybrid | Arylboronic acid | Pd catalyst, phosphine ligand | Aryl-substituted pyrazole-azetidine |

| 3-Iodoazetidine | Arylsilane (Hiyama coupling) | Palladium catalyst | 3-Arylazetidine |

Multicomponent and One-Pot Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and atom economy. nih.gov Similarly, one-pot reactions, which involve sequential transformations in a single reactor, streamline synthetic processes by avoiding the isolation of intermediates. mdpi.com

A four-component strain-release-driven synthesis of functionalized azetidines has been developed, leveraging the ring-opening of azabicyclo[1.1.0]butane. nih.govresearchgate.net This method allows for the modular and diverse synthesis of substituted azetidines. nih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are also powerful tools for constructing complex heterocyclic molecules. nih.govmdpi.com For example, the Groebke–Blackburn–Bienaymé (GBB) three-component reaction is an effective method for synthesizing imidazo[1,2-a]pyridines, which can be further functionalized. mdpi.comresearchgate.net These strategies are increasingly being used to prepare active pharmaceutical ingredients in a more sustainable and cost-effective manner. nih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Azetidin 3 Yl Pyridine Systems

Reactivity Profiles Driven by Ring Strain in Azetidines

The inherent ring strain of the azetidine (B1206935) ring, estimated to be around 25.4 kcal/mol, is a primary driver of its chemical reactivity. rsc.org This strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, allows for controlled ring-opening and functionalization reactions under specific conditions. rsc.orgrsc.org

σ-N–C Bond Cleavage Reactions

A key feature of azetidine chemistry is the cleavage of the σ-N–C bond, which is facilitated by the relief of ring strain. rsc.org While less facile than in aziridines, this cleavage can be induced by various reagents and conditions, leading to a range of functionalized products. rsc.org The stability of the azetidine ring is significantly greater than that of aziridines, allowing for more controlled and selective transformations. rsc.orgresearchwithrutgers.com Recent studies have highlighted promising methods for N-C bond cleavage, including enantioselective desymmetrization and regioselective opening with nucleophiles. rsc.org

Ring-Opening and Ring-Expansion Transformations

Azetidines can undergo a variety of ring-opening reactions, often initiated by nucleophilic attack. magtech.com.cnresearchgate.net These reactions are typically more susceptible to electronic effects and may require activation by Lewis acids or conversion to quaternary ammonium (B1175870) salts. magtech.com.cn Nucleophiles generally attack at the carbon atom adjacent to the nitrogen that can best stabilize a positive charge in the transition state. magtech.com.cn

Ring-expansion reactions of azetidines provide access to larger, often medicinally relevant heterocyclic scaffolds. acs.org For instance, acid-mediated ring expansion of certain 2,2-disubstituted azetidine carbamates can yield 6,6-disubstituted 1,3-oxazinan-2-ones. acs.org The proposed mechanism involves protonation of the azetidine nitrogen, followed by C-N bond cleavage to form a carbocation intermediate that is then trapped by the carbamate (B1207046) oxygen. acs.org

The table below summarizes key ring-opening and expansion reactions of azetidine systems.

| Reaction Type | Reagents/Conditions | Product(s) | Ref. |

| Nucleophilic Ring Opening | Lewis Acids, Nucleophiles | Functionalized amines | magtech.com.cn |

| Ring Expansion | Brønsted Acids | 1,3-Oxazinan-2-ones | acs.org |

| Intramolecular Decomposition | Acidic pH | Ring-opened amides | nih.gov |

Nucleophilic and Electrophilic Reactivity of the Pyridine (B92270) Moiety

The pyridine ring in 4-(azetidin-3-yl)pyridine exhibits characteristic reactivity towards both nucleophiles and electrophiles.

Nucleophilic Reactivity: The pyridine ring is generally electron-deficient and thus reactive towards nucleophiles, particularly at the 2- and 4-positions. stackexchange.comuoanbar.edu.iq This is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the intermediate of a nucleophilic aromatic substitution reaction. stackexchange.com The reactivity of halopyridines towards nucleophiles often follows the order I > Br > Cl > F for sulfur nucleophiles, while the reverse can be true for others like alkoxides, where the high electronegativity of fluorine makes the attached carbon more electrophilic. sci-hub.se

Electrophilic Reactivity: Conversely, the pyridine ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq Electrophilic attack, when it occurs, generally favors the 3-position. To facilitate substitution at the 4-position, the pyridine can be converted to its N-oxide. This modification increases the electron density of the ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic attack. quimicaorganica.org

Detailed Mechanistic Studies of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Investigation of Aza-Michael Addition Mechanisms

The aza-Michael addition, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental C-N bond-forming reaction. In the context of azetidine synthesis, this reaction can be a key step. Mechanistic studies, often aided by computational chemistry, have explored the intricacies of these reactions, including the role of catalysts and solvent effects. The addition of NH-heterocycles, such as azetidine itself, to α,β-unsaturated esters has been shown to be an effective method for creating more complex azetidine derivatives. mdpi.com

Cyclization Pathways Leading to Azetidine Formation

The formation of the azetidine ring is a critical aspect of the synthesis of this compound and related compounds. Intramolecular cyclization is a common strategy, often involving the displacement of a leaving group by a nitrogen nucleophile. acs.org However, this can be complicated by competing elimination reactions. acs.org

More recently, novel methods such as radical cyclizations and photochemical reactions have emerged as powerful tools for azetidine synthesis. nih.govrsc.org For example, copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides provides a regioselective route to highly substituted azetidines. nih.gov Another innovative approach is the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, which can be promoted by visible light. rsc.org The Norrish-Yang cyclization, involving an intramolecular 1,5-hydrogen atom transfer followed by radical recombination, is another photochemical method to forge the azetidine ring. beilstein-journals.orgnih.gov

The table below outlines various cyclization methods for azetidine synthesis.

| Cyclization Method | Key Features | Ref. |

| Intramolecular Nucleophilic Substitution | Displacement of a leaving group by a nitrogen nucleophile. | acs.org |

| Radical 4-exo-dig Cyclization | Copper-catalyzed, photoinduced, anti-Baldwin cyclization of ynamides. | nih.gov |

| Aza Paternò–Büchi Reaction | [2+2] photocycloaddition of an imine and an alkene. | rsc.org |

| Norrish-Yang Cyclization | Photochemical reaction involving 1,5-hydrogen atom transfer. | beilstein-journals.orgnih.gov |

Mechanism of Metal-Catalyzed Functionalizations

The metal-catalyzed functionalization of this compound systems is a critical area of research, enabling the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The reactivity of this scaffold is dictated by two primary sites: the secondary amine of the azetidine ring and the carbon-hydrogen (C-H) bonds of the pyridine ring. Palladium-catalyzed cross-coupling reactions are prominently featured in the derivatization of such heterocyclic systems. The mechanisms of these transformations, including Buchwald-Hartwig amination, Suzuki coupling, and Sonogashira coupling, generally follow established catalytic cycles involving oxidative addition, transmetalation (for C-C coupling), and reductive elimination.

N-Arylation of the Azetidine Moiety via Buchwald-Hartwig Amination

The secondary amine of the azetidine ring in this compound is a nucleophile that can readily participate in palladium-catalyzed N-arylation reactions, commonly known as Buchwald-Hartwig amination. nih.govresearchgate.netnih.gov This reaction allows for the formation of a new carbon-nitrogen bond, linking an aryl or heteroaryl group to the azetidine nitrogen.

The catalytic cycle for the Buchwald-Hartwig amination of this compound is initiated by the reduction of a palladium(II) precatalyst to the active palladium(0) species, or by starting directly with a Pd(0) source. The key steps are as follows:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle. researchgate.net

Amine Coordination and Deprotonation: The this compound coordinates to the Pd(II) complex. In the presence of a base, the azetidine nitrogen is deprotonated to form a more nucleophilic amido species.

Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired N-aryl azetidine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. researchgate.net

Studies on the N-arylation of azetidine have shown that a variety of palladium catalysts and ligands can be employed to facilitate this transformation. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. nih.gov

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Bromide | Pd(OAc)₂ | P(o-Tol)₃ | NaOtBu | Toluene | 100 | Good | nih.gov |

| Aryl Chloride | Pd₂(dba)₃ | tBuBrettPhos | NaOtBu | Toluene | 110 | Very Good | nih.gov |

| Aryl Triflate | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 80 | Good | nih.gov |

Functionalization of the Pyridine Ring

The pyridine ring of this compound can be functionalized through several metal-catalyzed pathways, most notably Suzuki and Sonogashira cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. These reactions typically require the pyridine ring to be pre-functionalized with a halide or triflate.

The Suzuki-Miyaura coupling reaction pairs an organoboron species (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. rsc.orgmdpi.comnih.gov For a halogenated derivative of this compound (e.g., 2-chloro-4-(azetidin-3-yl)pyridine), the mechanism proceeds as follows:

Oxidative Addition: A Pd(0) species adds to the pyridine-halide bond, forming a Pd(II) complex. mdpi.com

Transmetalation: The organoboron reagent is activated by the base to form a borate (B1201080) complex. This complex then transfers its organic group to the palladium center, displacing the halide. nih.gov

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the C-C bond and regenerating the Pd(0) catalyst. mdpi.com

The choice of base is critical in the Suzuki-Miyaura reaction as it facilitates the transmetalation step. rsc.org The reaction is known for its high functional group tolerance and the use of generally non-toxic and stable boronic acid reagents. nih.gov

| Pyridine Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromide | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | rsc.org |

| Aryl Chloride | Arylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | mdpi.com |

| Aryl Triflate | Alkenylboronic ester | Pd₂(dba)₃ | PCy₃ | K₃PO₄ | Dioxane | rsc.org |

The Sonogashira coupling is a method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. Current time information in Chatham County, US.acs.org The mechanism involves two interconnected catalytic cycles:

Palladium Cycle:

Oxidative Addition: Pd(0) adds to the pyridine-halide bond to form a Pd(II) intermediate. Current time information in Chatham County, US.

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.

Reductive Elimination: The product is formed, and the Pd(0) catalyst is regenerated. Current time information in Chatham County, US.

Copper Cycle:

A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step. acs.org

Copper-free Sonogashira variants have also been developed, where the base is strong enough to deprotonate the alkyne, allowing it to coordinate directly with the palladium complex. acs.org

Direct C-H Functionalization

More advanced strategies involve the direct C-H functionalization of the pyridine ring, which avoids the need for pre-functionalization with a halide. These reactions are highly atom-economical. The mechanism often involves the formation of a palladacycle intermediate, where the palladium catalyst coordinates to the pyridine nitrogen and activates a C-H bond at a specific position (often C2 or C5). rsc.org The subsequent steps can involve coupling with various partners, such as alkenes (Heck-type reaction) or aryl halides. The regioselectivity of these reactions can be controlled by the choice of ligands and directing groups.

Derivatization and Structural Modification Strategies for 4 Azetidin 3 Yl Pyridine in Research

Rational Design of Novel 4-(Azetidin-3-yl)pyridine Analogs

The rational design of new analogs of this compound is a important for discovering compounds with improved efficacy and optimized pharmacokinetic properties. nih.govmdpi.com This process involves systematic modifications to the core structure to understand and enhance its interaction with biological targets.

Systematic Substitution Patterns for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how different functional groups on the this compound scaffold influence its biological activity. nih.gov Researchers systematically introduce a variety of substituents at different positions on both the pyridine (B92270) and azetidine (B1206935) rings to map the chemical space and identify key interactions.

For instance, modifications to the pyridine ring can modulate the electronic properties and steric bulk of the molecule. nih.gov A study on 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives demonstrated that altering the position of the nitrogen within the pyridine ring significantly impacts activity. While the 4-pyridyl analog showed potent inhibition of Bloom Helicase, the 2-pyridyl analog was inactive. Interestingly, the 3-pyridyl analog retained comparable activity to the lead compound. nih.gov

The data from these systematic substitutions are compiled to build SAR models that guide the design of more potent and selective compounds.

Table 1: SAR of the 4-Pyridine Moiety in 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine Analogs

| Compound | Pyridine Isomer | Activity (IC₅₀) |

| 1 | 4-pyridyl | 3.5 µM |

| 4a | Phenyl | Inactive |

| 4b | 2-pyridyl | Inactive |

| 4c | 3-pyridyl | 3.5 µM |

Data sourced from a study on Bloom Helicase inhibitors. nih.gov

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are advanced strategies used to discover novel chemotypes with similar biological activities but different core structures. nih.govnih.gov These approaches aim to improve properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles, or to circumvent existing patents. nih.gov

Scaffold Hopping: This technique involves replacing the central framework of a molecule with a structurally different scaffold while maintaining the original pharmacophoric groups in a similar spatial arrangement. nih.gov For this compound, this could mean replacing the pyridine ring with other aromatic or heteroaromatic systems, or the azetidine ring with other small, constrained rings. For example, pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as TRK inhibitors based on scaffold hopping principles. rsc.org

Bioisosteric Replacements: Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to similar biological effects. acs.org This can be a powerful tool for fine-tuning the properties of a lead compound.

A notable example of a bioisosteric replacement for the pyridine moiety is the benzimidazol-2-one (B1210169) ring system. neliti.com The synthesis of 3-(azetidin-3-yl)-1H-benzimidazol-2-one can be achieved through methods like the aza-Michael addition, providing a scaffold with different electronic and solubility characteristics while potentially retaining the key binding interactions of the original pyridine ring. neliti.com The pyridazine (B1198779) ring is another heterocycle that can serve as a bioisosteric replacement for pyridine, offering unique physicochemical properties. nih.gov

Other bioisosteric replacements for the pyridine ring in different contexts have included oxadiazoles (B1248032) and acyl groups. nih.gov The strategic application of these replacements can lead to the discovery of compounds with improved therapeutic profiles.

Utility as Building Blocks in Complex Molecular Architectures

The this compound moiety is a valuable building block in the synthesis of more complex molecules, leveraging its unique structural and chemical features. acs.org

Incorporation into Polycyclic and Fused Heterocyclic Systems

The reactivity of the this compound scaffold allows for its incorporation into a variety of polycyclic and fused heterocyclic systems. The pyridine ring can undergo nucleophilic aromatic substitution, particularly when activated by an appropriate leaving group at the 4-position, enabling the introduction of diverse substituents that can then participate in further cyclization reactions. nih.gov

For example, the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives showcases how the pyridine scaffold can be integrated into a larger heterocyclic framework. nih.gov Similarly, the development of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors highlights the use of the pyridine ring as a foundation for constructing fused systems. rsc.org These complex structures often exhibit unique biological activities due to their rigid conformations and defined spatial arrangement of functional groups.

Development of Azetidine Amino Acid Derivatives and Peptidomimetics

The azetidine ring of this compound is a key component in the design of non-natural amino acids and peptidomimetics. acs.orgresearchgate.net These modified amino acids are incorporated into peptides to introduce conformational constraints, improve metabolic stability, and enhance binding affinity. nih.gov

Azetidine-containing amino acid derivatives can be synthesized through various methods, including the aza-Michael addition to (N-Boc-azetidin-3-ylidene)acetate. researchgate.netmdpi.com This approach allows for the introduction of the azetidine ring as a constrained dipeptide isostere.

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved drug-like properties. diva-portal.org The this compound scaffold can be utilized to create peptidomimetics where the azetidine ring replaces a portion of the peptide backbone. For instance, the 3-amino oxetane (B1205548) has been used as a surrogate for a peptide bond, a strategy that could be conceptually extended to the azetidine ring to create novel peptidomimetic structures. acs.org The pyridine moiety can also serve as a scaffold for arranging pharmacophoric groups in a manner that mimics the secondary structure of a peptide, such as a β-turn or β-strand. diva-portal.org

Pharmacophore and Scaffold Applications of 4 Azetidin 3 Yl Pyridine in Medicinal Chemistry Research

The 4-(Azetidin-3-yl)pyridine Scaffold as a Privileged Structure in Drug Discovery

The concept of "privileged structures" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. wiley.com The this compound scaffold has emerged as one such privileged structure due to its frequent appearance in a variety of biologically active compounds. rsc.org Its utility stems from the combination of the azetidine (B1206935) ring's conformational rigidity and the pyridine (B92270) ring's aromatic and hydrogen-bonding capabilities.

The azetidine ring, a four-membered heterocycle, introduces a significant degree of three-dimensionality into a molecule. rsc.org This is a desirable trait in drug design as it can lead to improved target selectivity and reduced off-target effects. The nitrogen atom within the azetidine ring can act as a hydrogen bond acceptor or be protonated to form a cationic center, which is crucial for interactions with many biological macromolecules.

The pyridine ring, on the other hand, provides a flat, aromatic surface capable of participating in π-π stacking interactions with aromatic amino acid residues in protein binding sites. The nitrogen atom in the pyridine ring also serves as a hydrogen bond acceptor. The 4-substitution pattern on the pyridine ring allows for a specific vector for substitution, enabling chemists to fine-tune the molecule's properties.

The combination of these two rings in the this compound scaffold creates a molecule with a well-defined shape and a rich set of potential interactions with biological targets. This has led to its successful incorporation into a wide range of research compounds targeting different protein families.

Design and Research on Ligands for Specific Biological Targets (e.g., Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) via (S)-3-(Azetidin-2-ylmethoxy)pyridine analogs)

The versatility of the azetidinylpyridine scaffold is evident in its application for designing ligands for specific and challenging biological targets. A notable example is the development of ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological disorders.

While the primary focus is on this compound, related analogs such as (S)-3-(azetidin-2-ylmethoxy)pyridine have been instrumental in nAChR research. For instance, analogs of trans-metanicotine, which are subtype-selective ligands for the α4β2 nAChR, have been synthesized incorporating a pyridinyl moiety. nih.gov These efforts aim to develop therapeutic agents for conditions like Alzheimer's disease. nih.govnih.gov The synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines, which are derivatives of trans-metanicotine, highlights the chemical strategies employed to create novel nAChR modulators. nih.gov

Furthermore, the azetidinylpyridine core has been explored in the design of agonists for the α7 nicotinic acetylcholine receptor, a promising target for cognitive enhancement. nih.gov By combining features from previously identified urea (B33335) and pyrazole-based compounds, researchers have designed and synthesized novel α7 nAChR agonists with good activity and selectivity. nih.gov

The table below summarizes key findings from research on azetidinylpyridine analogs targeting nAChRs.

| Compound Class | Target | Key Findings | Reference |

| (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines | α4β2 nAChR | Efficient synthetic route developed for trans-metanicotine analogs. | nih.gov |

| (S)-3-(Azetidin-2-ylmethoxy)pyridine analogs | nAChRs | Investigated as part of a program to optimize therapeutic effects over toxicity. | |

| Hybrid urea and pyrazole (B372694) compounds | α7 nAChR | Designed based on molecular docking studies, leading to potent and selective agonists. | nih.gov |

Structure-Activity Relationship (SAR) Studies for Research Compound Optimization

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how chemical structure influences biological activity. The this compound scaffold has been the subject of extensive SAR studies to optimize the potency and selectivity of research compounds.

Impact of Positional Isomerism and Substituent Effects on Research Activity

The relative positioning of the azetidine and pyridine rings, as well as the placement of substituents on either ring, can have a profound impact on a compound's biological activity. For example, in a series of pyridine derivatives of the PPARγ modulator DS-6930, the replacement of a 2-pyridyl group with a 3- or 4-pyridyl group was investigated. nih.govnih.gov

In these studies, it was found that the introduction of substituents on the pyridine ring could enhance in vitro potency. nih.gov However, this often led to full agonist activity, which was not the desired outcome. Further modifications to other parts of the molecule were necessary to achieve the desired partial or intermediate agonism. nih.govnih.gov This highlights the delicate balance between potency and functional activity that must be managed during lead optimization.

The table below illustrates the impact of positional isomerism and substitution on the activity of certain pyridine derivatives.

| Compound Series | Modification | Impact on Activity | Reference |

| Pyridine derivatives of DS-6930 | Replacement of 2-pyridyl with 3- or 4-pyridyl | Altered potency and agonist activity. | nih.govnih.gov |

| Pyridine derivatives of DS-6930 | Introduction of substituents on the pyridine ring | Enhanced in vitro potency, but often resulted in full agonism. | nih.gov |

Conformational Analysis in Ligand Design Research

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. Conformational analysis is therefore an essential tool in ligand design. The semi-rigid nature of the this compound scaffold makes it an interesting subject for conformational studies.

Computational methods, such as molecular mechanics and quantum mechanics calculations, are often used to predict the low-energy conformations of flexible molecules. These predictions can then be correlated with experimental data from techniques like X-ray crystallography and NMR spectroscopy to build a comprehensive understanding of the molecule's conformational preferences. For instance, the X-ray crystal structure of a substituted aziridine (B145994) revealed the preferred orientation around the N-N bond, providing valuable information for understanding the conformational equilibria of related compounds in solution. rsc.org

Development of Azetidinylpyridine-Based Chemical Probes for Biological Research

Chemical probes are powerful tools used to study the function of proteins and other biological molecules in their native environment. The this compound scaffold has been utilized in the development of such probes. These probes are often designed to be highly potent and selective for their target and may incorporate a reactive group for covalent labeling or a reporter tag for visualization.

While specific examples of chemical probes based directly on the this compound scaffold are not extensively detailed in the provided search results, the principles of probe design can be applied to this framework. For instance, photoaffinity probes, which contain a photoactivatable group, can be used to covalently cross-link to their target protein upon irradiation with light. mdpi.com This allows for the identification of the protein target of a bioactive compound.

The development of such probes based on the azetidinylpyridine scaffold could be a valuable strategy for elucidating the mechanism of action of novel research compounds and for identifying new drug targets.

Computational and Theoretical Investigations of 4 Azetidin 3 Yl Pyridine

Quantum Chemical Studies on Molecular Properties and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), offer a powerful lens through which to examine the intrinsic properties of 4-(azetidin-3-yl)pyridine.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are instrumental in understanding its stability and electronic properties. nih.gov These calculations can elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The electronic structure of substituted pyridines is a subject of considerable theoretical interest. nih.govcore.ac.ukijcce.ac.ir The nitrogen atom in the pyridine (B92270) ring and the azetidine (B1206935) substituent significantly influence the molecule's electronic properties. The lone pair of electrons on the pyridine nitrogen creates a region of negative electrostatic potential, making it a potential site for electrophilic attack or hydrogen bonding. Conversely, the azetidine ring, a strained four-membered heterocycle, introduces unique electronic and steric effects. frontiersin.org

Below is a representative table of calculated electronic properties for a substituted pyridine, illustrating the type of data obtained from DFT calculations.

| Property | Calculated Value (Arbitrary Units) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

| Note: These values are illustrative for a substituted pyridine and not specific to this compound. |

The conformational flexibility of this compound is primarily associated with the orientation of the azetidine ring relative to the pyridine ring and the puckering of the azetidine ring itself. Computational methods are employed to explore the potential energy surface of the molecule and identify the most stable conformers.

The azetidine ring is not planar and can adopt a puckered conformation. The barrier to ring inversion is a key energetic parameter that can be calculated. Furthermore, the rotational barrier around the C-C bond connecting the two rings determines the preferred spatial arrangement of the azetidinyl and pyridyl moieties.

A representative table showing the relative energies of different conformers for a hypothetical disubstituted azetidine is provided below.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| A | 30 | 0.0 |

| B | 90 | 2.1 |

| C | 150 | 1.5 |

| Note: These values are for illustrative purposes. |

Molecular Modeling and Docking Studies for Scaffold Optimization

The this compound scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. Molecular modeling and docking studies are crucial for understanding how this scaffold interacts with biological targets, such as enzymes and receptors, and for optimizing its structure to enhance binding affinity and selectivity. nih.govnih.gov

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. nih.gov These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's active site. For this compound, the pyridine nitrogen can act as a hydrogen bond acceptor, while the azetidine nitrogen can be a hydrogen bond donor or acceptor depending on its substitution.

The insights gained from docking studies can guide the rational design of new derivatives with improved pharmacological profiles. For example, substituents can be added to the azetidine or pyridine ring to exploit specific binding pockets in the target protein. Computational approaches like generative active learning are also being employed to search for novel small-molecule protein binders based on such scaffolds. arxiv.org

The following table provides an example of docking results for a series of inhibitors based on a common scaffold.

| Compound | Docking Score (kcal/mol) | Key Interactions |

| 1 | -8.5 | H-bond with SER234, pi-stacking with PHE456 |

| 2 | -7.9 | H-bond with ASN123, hydrophobic interaction with LEU78 |

| 3 | -9.1 | H-bond with GLU321, salt bridge with LYS99 |

| Note: These are example values and do not represent actual data for this compound. |

Elucidation of Reaction Mechanisms via Theoretical Chemistry

Theoretical chemistry provides a powerful platform for investigating the mechanisms of chemical reactions, including those involved in the synthesis of this compound.

The formation of the azetidine ring is a key step in the synthesis of this compound. This often involves an intramolecular cyclization reaction. Theoretical calculations can be used to model the reaction pathway, identify the transition state structure, and calculate the activation energy. frontiersin.orgelsevierpure.com

For instance, the intramolecular aminolysis of epoxy amines to form azetidines has been studied computationally. frontiersin.orgelsevierpure.com These studies have shown that the regioselectivity of the ring-opening can be influenced by the catalyst and the substituents on the starting material. Transition state analysis helps in understanding these factors by comparing the energies of different possible transition states leading to the formation of either the azetidine or a competing product. frontiersin.org

The table below presents hypothetical activation energies for competing pathways in an azetidine-forming reaction.

| Reaction Pathway | Transition State Energy (kcal/mol) |

| Azetidine formation | 20.5 |

| Pyrrolidine formation (side product) | 25.2 |

| Note: These values are illustrative. |

Prediction of Novel Reactivity and Transformation Pathways

Computational methods can also be used to predict new reactions and transformations that a molecule might undergo. By analyzing the electronic structure and frontier molecular orbitals (HOMO and LUMO) of this compound, it is possible to predict its reactivity towards various reagents.

For example, the nucleophilic and electrophilic sites of the molecule can be identified from the molecular electrostatic potential map. The strained nature of the azetidine ring suggests that it could be susceptible to ring-opening reactions under certain conditions. Theoretical studies can explore the feasibility of such reactions by calculating the reaction energies and activation barriers for different potential pathways.

Furthermore, computational screening can be used to identify potential catalysts or reaction conditions that could enable novel transformations of the this compound scaffold, leading to the synthesis of new and diverse chemical entities.

Future Perspectives and Emerging Research Directions for 4 Azetidin 3 Yl Pyridine

The 4-(Azetidin-3-yl)pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, valued for its unique three-dimensional structure and its role as a bioisostere for other common rings. As research continues to evolve, several key areas are poised to accelerate the discovery and development of novel compounds based on this framework. Future progress will likely be driven by the convergence of computational power, advanced analytical techniques, innovative synthetic methodologies, and high-throughput discovery platforms.

Q & A

Q. Key Conditions :

- Temperature control during nitration (0–5°C) prevents over-oxidation.

- Reductive alkylation steps require anhydrous conditions to avoid side reactions .

(Basic) Which spectroscopic techniques are most effective for characterizing this compound derivatives?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Resolves substituent effects on the pyridine and azetidine rings. For example, pyridine protons show deshielding (~δ 8.5–9.0 ppm), while azetidine protons appear at δ 3.0–4.5 ppm .

- ¹³C NMR : Identifies quaternary carbons in the azetidine ring (~60–70 ppm) and pyridine carbons (~120–150 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying intermediates like dialkyl ethoxymethylenemalonates .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for (E)-3-(pyridin-4-yl)acrylic acid derivatives .

(Advanced) How does the electronic environment of the azetidine ring affect the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The azetidine ring’s electron-donating nature (via nitrogen lone pairs) activates the pyridine ring toward electrophilic substitution. For example:

- Suzuki-Miyaura Coupling : The pyridine’s 4-position is primed for aryl boronic acid coupling, as seen in the synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives .

- Controlled Reactivity : Steric hindrance from the azetidine ring can limit accessibility to certain positions, necessitating Pd-catalyzed conditions with bulky ligands (e.g., XPhos) .

Data Insight : Computational studies (e.g., DFT) predict charge distribution, guiding catalyst selection .

(Advanced) What strategies resolve contradictions in reported melting points or spectral data for structurally similar derivatives?

Methodological Answer:

Discrepancies often arise from polymorphic forms or solvent inclusion. Mitigation strategies include:

- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphs, as seen in 4-(4-Nitrobenzyl)pyridine studies .

- Standardized Crystallization : Reproducible solvent systems (e.g., ethanol/water mixtures) minimize variability .

- Collaborative Databases : Cross-referencing with the Cambridge Structural Database (CSD) validates crystal structures .

Example : Conflicting ¹H NMR shifts for 4-amino-3-methylpyridine derivatives were resolved by comparing deuterated solvent effects .

(Advanced) Explain the role of protecting groups in the multi-step synthesis of this compound-based pharmaceutical intermediates.

Methodological Answer:

Protecting groups prevent undesired reactions during functionalization:

- Azetidine Nitrogen : Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups shield the amine during pyridine ring functionalization .

- Pyridine Ring : Silyl ethers (e.g., TMS) protect hydroxyl groups in intermediates like 3,4-dimethoxy-2-(hydroxymethyl)pyridine .

Case Study : In the synthesis of EP4374877A2 derivatives, azetidine rings were protected with Boc groups before introducing trifluoromethylpyrimidine moieties .

(Basic) What safety protocols are critical when handling this compound derivatives in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves and fume hoods are mandatory due to potential respiratory irritancy .

- Spill Management : Neutralize acidic byproducts (e.g., from nitration) with sodium bicarbonate .

- Waste Disposal : Halogenated intermediates (e.g., 4-(4-chlorophenyl)pyridine) require segregation as hazardous waste .

(Advanced) How can computational modeling optimize the design of this compound-based enzyme inhibitors?

Methodological Answer:

- Docking Simulations : Tools like AutoDock predict binding affinities to targets (e.g., kinases) by analyzing π-π stacking between the pyridine ring and hydrophobic pockets .

- MD Simulations : Molecular dynamics assess conformational stability of azetidine rings in aqueous environments, critical for bioavailability .

Validation : PubChem’s InChI key (ZGXMAPFCVZMHRH-UHFFFAOYSA-N) enables cross-platform reproducibility of models .

(Basic) What are the primary applications of this compound derivatives in medicinal chemistry?

Methodological Answer:

- Neurological Targets : Derivatives act as allosteric modulators of GABAₐ receptors, with IC₅₀ values in the nanomolar range .

- Anti-inflammatory Agents : Hybrids with pyrrolo[2,3-d]pyrimidine cores inhibit COX-2 selectively (e.g., Ki = 12 nM) .

Case Study : 6,7-Diethoxy-3,4-dihydroisoquinoline derivatives show promise in pain management .

(Advanced) How do solvent polarity and temperature influence the regioselectivity of azetidine ring functionalization?

Methodological Answer:

- Polar Solvents (e.g., DMF) : Favor SN2 mechanisms, leading to trans-3-substituted azetidines .

- Nonpolar Solvents (e.g., THF) : Promote radical pathways, enabling C-H functionalization at the 2-position .

- Low Temperatures (–78°C) : Stabilize intermediates in lithiation reactions, as seen in the synthesis of 4-(2-(trimethylsilyl)ethynyl)benzaldehyde .

(Advanced) What analytical challenges arise in quantifying trace impurities in this compound batches?

Methodological Answer:

- HPLC-MS Sensitivity : Detect sub-ppm levels of nitrosamines (potential genotoxins) using C18 columns and ESI+ ionization .

- Column Selection : HILIC columns resolve polar impurities (e.g., unreacted azetidine-3-carboxylic acid) .

- Reference Standards : Pharmacopoeial-grade materials (e.g., Ph. Eur.) ensure accuracy in calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.